

# Physical and chemical properties of 3-Methyl-3-buten-2-ol

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## Compound of Interest

Compound Name: 3-Methyl-3-buten-2-ol

Cat. No.: B086003

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An In-depth Technical Guide to **3-Methyl-3-buten-2-ol**

## Introduction

**3-Methyl-3-buten-2-ol**, also known as methyl isopropenyl carbinol, is a tertiary allylic alcohol. Its chemical structure, featuring both a hydroxyl group and a carbon-carbon double bond, makes it a versatile building block in organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

The properties of **3-Methyl-3-buten-2-ol** are summarized in the tables below. These data are essential for its handling, application in reactions, and purification.

## General Properties

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	86.13 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	10473-14-0	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	3-methylbut-3-en-2-ol	<a href="#">[3]</a>
Synonyms	Methyl isopropenyl carbinol, 2- Methyl-1-buten-3-ol	<a href="#">[2]</a> <a href="#">[5]</a>

## Physical Properties

Property	Value	Source
Appearance	Liquid	<a href="#">[6]</a>
Boiling Point	114.0 to 115.0 °C (at 760 mmHg)	<a href="#">[4]</a>
Flash Point	29.6 °C (85.0 °F) (estimated)	<a href="#">[4]</a>
Vapor Pressure	11.08 mmHg at 25 °C (estimated)	<a href="#">[4]</a>
Solubility	Soluble in alcohol. Water solubility estimated at 40530 mg/L at 25°C.	<a href="#">[4]</a>
logP (o/w)	0.900 (estimated)	<a href="#">[4]</a>

## Spectroscopic Data

Technique	Data	Source
<sup>1</sup> H NMR	Spectra available, characteristic peaks for vinyl, methyl, and hydroxyl protons are expected.	[3][5]
<sup>13</sup> C NMR	Spectra available.	[3][7]
Infrared (IR)	Spectra available, showing characteristic absorptions for O-H and C=C bonds.	[3][5]
Mass Spectrometry (GC-MS)	Mass spectrum available.	[2][3][5]

## Chemical Reactivity

As a tertiary allylic alcohol, **3-Methyl-3-buten-2-ol** exhibits reactivity characteristic of both alcohols and alkenes. The hydroxyl group can undergo protonation followed by elimination to form a carbocation, which can then participate in various nucleophilic substitution or rearrangement reactions. The double bond can undergo electrophilic addition reactions. For instance, reaction with hydrohalic acids like HBr would likely proceed via an SN1 mechanism, potentially with rearrangements, similar to the mechanism observed for related alcohols[8].

## Experimental Protocols

### Synthesis of 3-Methyl-3-buten-2-ol

A common method for the synthesis of **3-Methyl-3-buten-2-ol** is through the selective hydrogenation of 2-methyl-3-butyn-2-ol. Another approach involves the reaction of isoprene with a hydrohalide followed by hydrolysis[9].

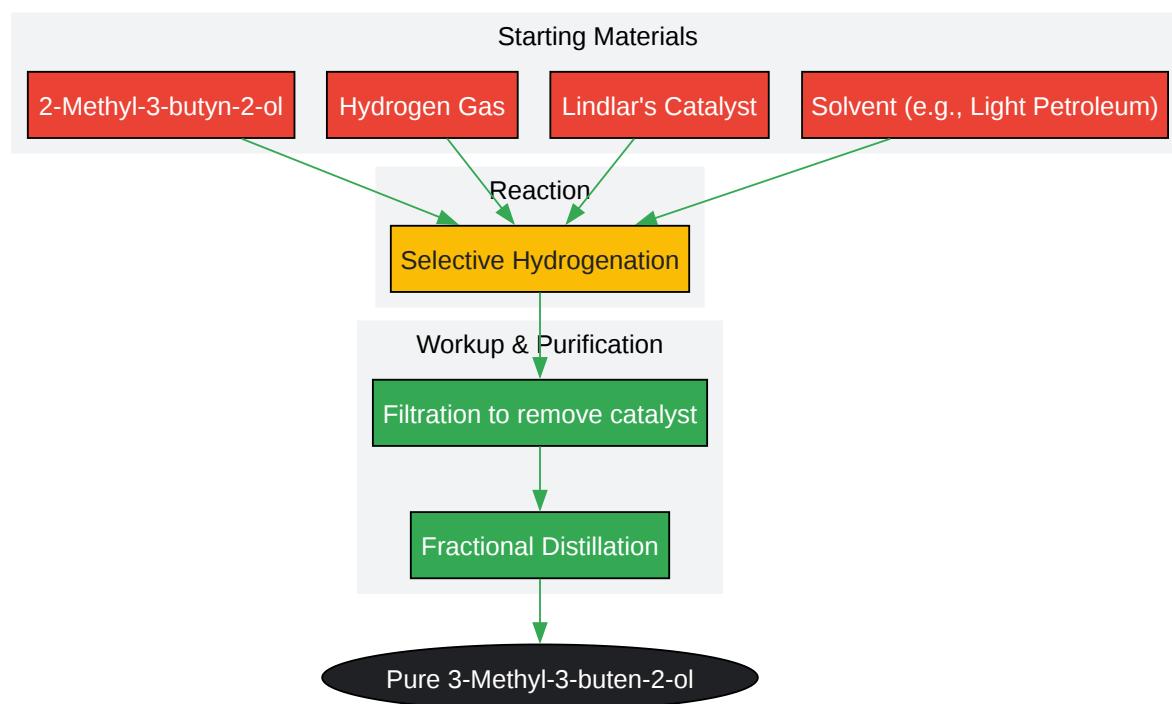
Protocol: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol[10]

This protocol is adapted from a procedure for a similar compound and illustrates a general method.

- Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-3-butyn-2-ol (1 equivalent) in a solvent such as light petroleum.

- Catalyst and Reagent Addition: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and quinoline as a catalyst poison to prevent over-reduction to the alkane.
- Hydrogenation: Cool the mixture (e.g., to 10°C) and introduce hydrogen gas. The reaction is monitored by the uptake of hydrogen.
- Workup: Once the theoretical amount of hydrogen for the conversion of the alkyne to the alkene has been consumed, the reaction is stopped. The catalyst is removed by filtration.
- Purification: The crude product is purified by fractional distillation to yield **3-Methyl-3-buten-2-ol**.

#### Synthesis Workflow for 3-Methyl-3-buten-2-ol



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Caption: Synthesis of **3-Methyl-3-buten-2-ol** via selective hydrogenation.

## Characterization Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy[11]

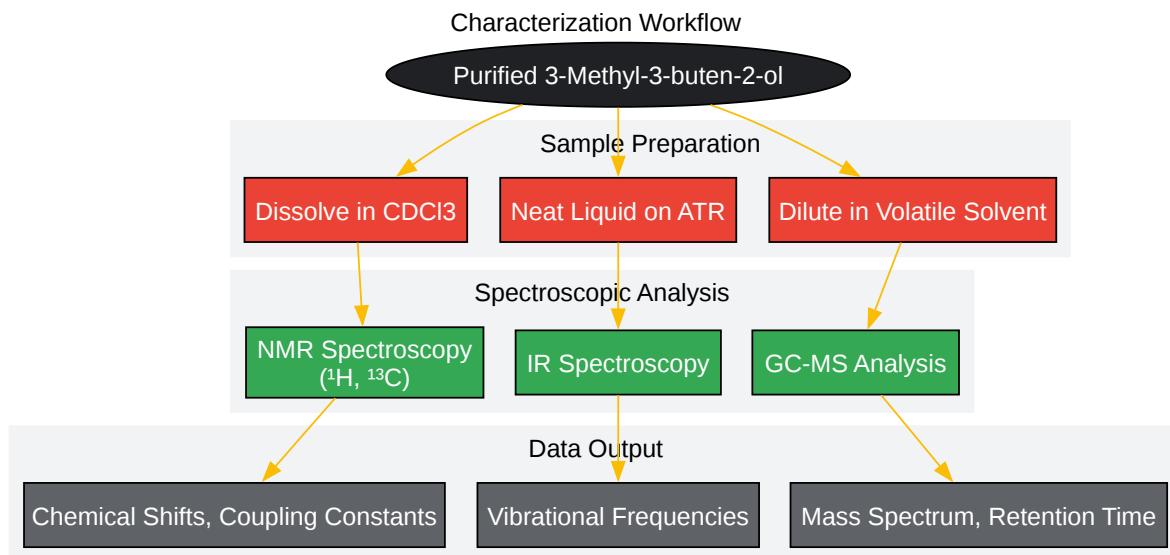
- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a suitable NMR spectrometer.

### 2. Infrared (IR) Spectroscopy[11]

- Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition: Record a background spectrum of the clean crystal, then record the sample spectrum.

### 3. Gas Chromatography-Mass Spectrometry (GC-MS)[11]

- Sample Preparation: Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).
- Data Acquisition: Inject the sample into the GC-MS system. The GC will separate the components of the sample before they are ionized and detected by the mass spectrometer.



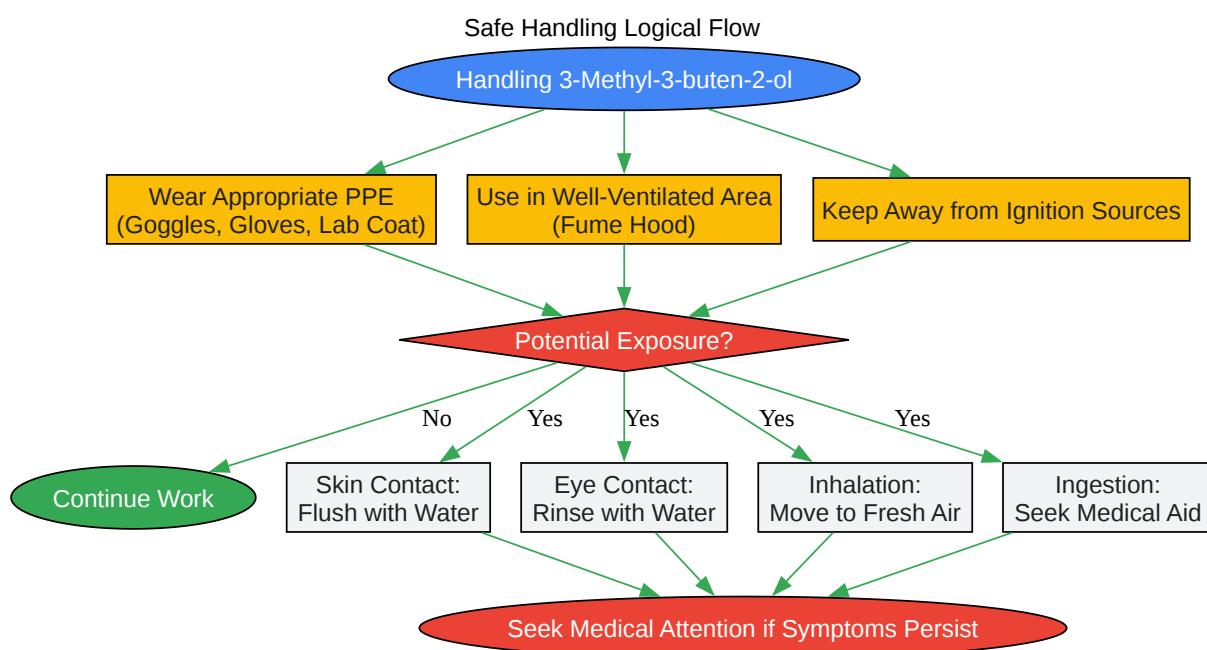
Caption: Workflow for the spectroscopic characterization of **3-Methyl-3-buten-2-ol**.

## Safety and Handling

Based on data for the isomeric 2-methyl-3-buten-2-ol, which is expected to have similar hazards, this compound should be handled with care.

- Hazards: It is considered a flammable liquid and vapor. It may be harmful if swallowed or in contact with skin and can cause skin and serious eye irritation[12].
- Precautions: Use in a well-ventilated area and keep away from heat, sparks, and open flames. Ground and bond containers when transferring material. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing[13][14].

- First Aid: In case of skin contact, flush with plenty of water. For eye contact, rinse cautiously with water for several minutes. If ingested, do NOT induce vomiting and seek medical aid. If inhaled, move to fresh air[13][14].
- Storage: Store in a cool, well-ventilated place in a tightly closed container[14].



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Caption: Decision diagram for the safe handling and first aid for **3-Methyl-3-buten-2-ol**.

## Conclusion

**3-Methyl-3-buten-2-ol** is a valuable chemical intermediate with well-defined physical and spectroscopic properties. The experimental protocols for its synthesis and characterization are based on standard organic chemistry techniques. Proper safety precautions are essential when

handling this flammable and potentially irritating compound. This guide provides foundational information to support its use in research and development.

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